Isodiospyrin
Description
This compound has been reported in Diospyros morrisiana, Diospyros oleifera, and other organisms with data available.
RN refers to (-)-isomer; from the root of Diospyros piscatoria; has antibacterial activity
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEOHKZVBKYMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174007 | |
| Record name | Isodiospyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20175-84-2 | |
| Record name | Isodiospyrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20175-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isodiospyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISODIOSPYRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isodiospyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Cytotoxic Potential of Isodiospyrin Against Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodiospyrin, a naturally occurring bis-naphthoquinonoid compound, has demonstrated significant cytotoxic potential against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the existing research on the anti-cancer properties of this compound. It consolidates quantitative data on its cytotoxic efficacy, details the experimental protocols for its evaluation, and visualizes the key signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug discovery.
Data Presentation: Cytotoxicity of this compound
This compound has exhibited potent cytotoxic effects across various cancer cell lines, indicating a broad spectrum of anti-cancer activity. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several human cancer cell lines. This data is summarized in the tables below for easy comparison.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HCT-8 | Colon Malignancy | 14.77 | [1] |
| COLO-205 | Colon Carcinoma | 2.24 | [1] |
| P-388 | Lymphocytic Leukemia | 0.851 ± 0.050 | [1] |
| KB | Nasopharyngeal Carcinoma | 1.81 | [1] |
| HEPA-3B | Hepatoma | 1.72 | [1] |
| HeLa | Cervical Carcinoma | 5.55 | [1] |
Table 1: IC50 values of this compound against various cancer cell lines.
Experimental Protocols
The following sections detail the standard methodologies employed to assess the cytotoxic and apoptotic effects of this compound on cancer cells.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
-
Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Analysis of Signaling Pathways: Western Blotting
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB, β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between treated and untreated samples.
Visualization of Cellular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key cellular processes and signaling pathways affected by this compound.
Experimental Workflow for Cytotoxicity Assessment
A typical experimental workflow for determining the IC50 of this compound using the MTT assay.
Apoptosis Detection Workflow
Workflow for the detection and quantification of apoptosis induced by this compound.
Signaling Pathways Targeted by this compound
This compound is known to interfere with multiple signaling pathways that are crucial for cancer cell survival and proliferation. One of its primary mechanisms is the inhibition of DNA topoisomerase I. Additionally, it has been shown to modulate key signaling cascades including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.
References
A Technical Guide to the Discovery, Synthesis, and Activity of Isodiospyrin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isodiospyrin is a naturally occurring dimeric naphthoquinone found in several species of the Diospyros genus. It is an asymmetrical dimer of 7-methyljuglone and has garnered significant scientific interest due to its diverse biological activities. This compound has demonstrated potent anticancer, antibacterial, and antifungal properties.[1][2] Its primary mechanism of anticancer action involves the inhibition of human DNA topoisomerase I (htopo I), where it uniquely binds directly to the enzyme rather than the DNA, preventing both DNA relaxation and kinase activities.[1][3] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, its detailed spectroscopic characterization, a representative chemical synthesis pathway of a closely related isomer, and a summary of its biological activities and mechanism of action.
Discovery and Isolation
Natural Sources
This compound is a secondary metabolite isolated from the roots and trunk of various plants in the Ebenaceae family, primarily within the Diospyros genus. Documented sources include:
General Isolation Protocol
The following protocol is a representative, bioassay-guided procedure for the isolation of this compound from plant material.[4][6]
**1. Preparation of Plant Material: The root or trunk bark is collected, washed, air-dried in the shade, and ground into a coarse powder.
**2. Extraction: The powdered material (e.g., 150 g) is macerated with a solvent mixture, typically an ethanol/water solution (e.g., 70:30 v/v), for 48-72 hours at room temperature. The process is repeated three times to ensure exhaustive extraction. The combined filtrates are then concentrated under reduced pressure at 45-55 °C to yield a crude extract.
**3. Liquid-Liquid Partitioning: The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity to fractionate the components. A typical sequence is:
- n-hexane
- Dichloromethane (DCM)
- Ethyl acetate
- n-butanol The resulting fractions are evaporated to dryness. Bioassays (e.g., antileishmanial or antibacterial) are performed on each fraction to identify the most active one, which typically is the dichloromethane fraction for this compound.[6]
**4. Chromatographic Separation: The active DCM fraction is subjected to column chromatography over silica gel.
- Stationary Phase: Silica gel (70-230 mesh).
- Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).
**5. Purification: Fractions showing similar profiles on Thin Layer Chromatography (TLC) are combined. The this compound-containing fractions are further purified by repeated column chromatography or preparative TLC.
**6. Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol or chloroform/hexane) to yield an orange to red solid.[2]
Chemical Structure and Spectroscopic Data
This compound (C₂₂H₁₄O₆) is an asymmetrical 1,2-binaphthoquinone. Its structure has been elucidated through extensive spectroscopic analysis.
Spectroscopic Data Tables
The following tables summarize the key spectroscopic data used for the characterization of this compound.
Table 1: ¹H NMR Spectral Data (Data inferred from publicly available spectra)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 12.5 | Singlet | 2H | Intramolecularly H-bonded Hydroxyl (-OH) protons |
| ~7.0 - 7.8 | Multiplet | 6H | Aromatic protons (Ar-H) |
| ~2.2 - 2.4 | Singlet | 6H | Methyl (-CH₃) protons |
Table 2: ¹³C NMR Spectral Data (Predicted values and characteristic shifts for naphthoquinones)
| Chemical Shift (δ) ppm | Assignment |
| > 180 | Quinone Carbonyls (C=O) |
| 160 - 165 | Carbon attached to -OH group |
| 110 - 150 | Aromatic and Quinone C=C carbons |
| ~20 | Methyl (-CH₃) carbons |
Table 3: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Bond | Description |
| 3300 - 3500 (broad) | O-H | Hydroxyl group |
| ~1650 | C=O | Quinone carbonyl |
| ~1620 | C=O | H-bonded Quinone carbonyl |
| 1580 - 1600 | C=C | Aromatic ring stretch |
Table 4: Mass Spectrometry (MS) Data
| Technique | Ion [m/z] | Assignment |
| LC-MS | ~375.08 | [M+H]⁺ (Calculated for C₂₂H₁₅O₆⁺: 375.0863) |
Chemical Synthesis
The total synthesis of this compound is complex. However, a successful total synthesis of its isomer, diospyrin (a 2,6'-bijuglone), and an unnatural isomer, idospyrin (3,6'-isomer), has been achieved, providing a clear and relevant framework.[7] The key step in this synthesis is a Suzuki-Miyaura cross-coupling reaction to form the challenging biaryl bond.
Representative Synthesis of a Diospyrin Isomer
The following protocol is adapted from the synthesis of the 3,6'-isomer of diospyrin, which showcases the core strategy for coupling two naphthoquinone units.[7]
Step 1: Synthesis of 7-methyljuglone (Ramentaceone)
-
N,N-diethylsenecioamide is treated with sec-butyllithium and TMEDA in THF at -78 °C.
-
The resulting solution is reacted with 2-methoxy-1,4-benzoquinone.
-
The adduct is then treated with aqueous HCl to afford 2-hydroxy-7-methyl-1,4-naphthoquinone.
-
Oxidation with Frémy's salt yields 7-methyljuglone.
Step 2: Bromination of 7-methyljuglone
-
7-methyljuglone is dissolved in acetic acid.
-
A solution of bromine in acetic acid is added dropwise at room temperature.
-
The reaction is stirred for several hours until TLC indicates consumption of the starting material.
-
The product, 3-bromo-7-methyljuglone, is isolated by precipitation and filtration.
Step 3: Borylation of 7-methyljuglone
-
A separate portion of 7-methyljuglone is converted to its boronic acid derivative. This typically involves conversion to an aryl triflate followed by a Miyaura borylation reaction with bis(pinacolato)diboron and a palladium catalyst.
Step 4: Suzuki-Miyaura Cross-Coupling
-
3-bromo-7-methyljuglone (from Step 2) and the 7-methyljuglone boronic acid derivative (from Step 3) are dissolved in a suitable solvent like DME.
-
An aqueous solution of a base (e.g., Na₂CO₃) is added.
-
A palladium catalyst, such as Pd(PPh₃)₄, is added, and the mixture is heated under an inert atmosphere (e.g., argon) at reflux for 12-24 hours.
-
After cooling, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate), washed with brine, dried over MgSO₄, and concentrated.
-
The crude product is purified by column chromatography to yield the final binaphthoquinone product. The overall yield for this process is approximately 13%.[7]
Synthesis Workflow Diagram
Caption: Synthetic workflow for a diospyrin isomer via Suzuki coupling.
Biological Activity and Mechanism of Action
This compound exhibits a broad range of biological activities, with its anticancer properties being the most extensively studied.
Anticancer Activity: Topoisomerase I Inhibition
This compound is a novel inhibitor of human DNA topoisomerase I (htopo I).[1] Unlike classic topoisomerase poisons like camptothecin, which stabilize the covalent enzyme-DNA "cleavable complex," this compound acts through a distinct mechanism:
-
Direct Enzyme Binding: this compound binds directly to the htopo I enzyme, not to the DNA substrate.[1]
-
Inhibition of DNA Access: This binding is thought to limit the enzyme's ability to access and bind to DNA, thereby preventing the DNA relaxation process.[1][8]
-
Antagonism of Camptothecin: It actively antagonizes the DNA cleavage induced by camptothecin.[1]
-
Kinase Inhibition: this compound also strongly inhibits the DNA-independent kinase activity of htopo I.[1]
This dual inhibition of both DNA relaxation and kinase functions makes it a compound of significant interest for cancer drug development.
Mechanism of Action Diagram
Caption: this compound directly binds Topo I, preventing DNA relaxation.
Antimicrobial Activity
This compound has shown significant activity against a range of bacteria and fungi. It is generally more active against Gram-positive bacteria.[5]
Table 5: Antibacterial and Antifungal Activity of this compound (MICs)
| Organism | Type | MIC Range (µg/mL) | Reference |
| Gram-positive bacteria | Bacteria | 0.78 - 50 | [2][5] |
| Pseudomonas aeruginosa | Bacteria | 50 - 100 | [2] |
| Salmonella typhi | Bacteria | 50 - 100 | [2] |
| Mycobacterium chelonae | Bacteria | 6.25 - 25 | [2] |
| Plasmopara obscurans | Fungus | 81.4% growth inhibition at 30 µM | [2] |
| Plasmopara viticola | Fungus | 57.7% growth inhibition at 30 µM | [2] |
Conclusion
This compound stands out as a promising natural product with a unique mechanism of action against a critical cancer target, DNA topoisomerase I. Its ability to inhibit the enzyme through direct binding, rather than by stabilizing the DNA cleavable complex, offers a potentially different therapeutic window and side-effect profile compared to existing topoisomerase poisons. Furthermore, its broad-spectrum antimicrobial activities suggest it could be a lead compound for developing new anti-infective agents. The successful synthesis of its isomers via modern cross-coupling techniques paves the way for the future total synthesis of this compound itself and the generation of novel analogues with improved potency and selectivity. Further research into its pharmacokinetics, in vivo efficacy, and structure-activity relationships is warranted to fully exploit its therapeutic potential.
References
- 1. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diospyrin, a bisnaphthoquinone: a novel inhibitor of type I DNA topoisomerase of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of diospyrin, this compound and bisthis compound from the root of Diospyros piscatoria (Gurke) (Ebenaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bio-guided isolation of anti-leishmanial natural products from Diospyros gracilescens L. (Ebenaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of the Antitumor-Antitubercular 2,6'-Bijuglone Natural Product Diospyrin and Its 3,6'-Isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
The Pharmacological Profile of Isodiospyrin and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological properties of Isodiospyrin and its synthesized analogues. This compound, a naturally occurring bis-naphthoquinone, has demonstrated significant potential as a lead compound in cancer therapy. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways implicated in its mechanism of action.
Quantitative Pharmacological Data
The cytotoxic and inhibitory activities of this compound and its analogues have been evaluated against various cancer cell lines. The following tables summarize the key quantitative findings, providing a comparative overview of their potency.
Table 1: In Vitro Cytotoxicity of Diospyrin and its Aminoacetate Analogue [1][2]
| Compound | Cell Line | IC50 (µM) |
| Diospyrin | Malignant Skin Melanoma | 0.82 |
| Epidermoid Laryngeal Carcinoma | 3.58 | |
| Aminoacetate Analogue | Malignant Skin Melanoma | 0.06 |
| Epidermoid Laryngeal Carcinoma | 0.92 | |
| Murine Ehrlich Ascites Carcinoma (EAC) | 0.06 |
Table 2: In Vivo Activity of Aminoacetate Analogue of Diospyrin [1][2]
| Compound | Animal Model | Dose | Outcome |
| Aminoacetate Analogue | Murine Ehrlich Ascites Carcinoma (EAC) | 1 mg/kg/day (i.p. for 5 days) | ~93% increase in life span |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the pharmacological profiling of this compound and its analogues.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Preparation:
-
Culture cancer cells in appropriate media and conditions until they reach about 80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh media to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or its analogues in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of media containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (media with DMSO) and a positive control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the supernatant from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
DNA Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of human DNA topoisomerase I (htopo I), an enzyme that relaxes supercoiled DNA.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and EDTA.
-
The substrate is typically a supercoiled plasmid DNA (e.g., pBR322).
-
-
Inhibition Assay:
-
In a reaction tube, combine the reaction buffer, supercoiled DNA, and the test compound (this compound or its analogues) at various concentrations.
-
Add purified human DNA topoisomerase I to the mixture to initiate the reaction.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
In the presence of an inhibitor, the conversion of supercoiled DNA to relaxed DNA will be reduced. The degree of inhibition can be quantified by measuring the band intensities.
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of reactive oxygen species using a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Protocol:
-
Cell Preparation and Staining:
-
Culture cells in a 96-well plate as described for the cytotoxicity assay.
-
After cell attachment, remove the culture medium and wash the cells with a serum-free medium.
-
Load the cells with H2DCFDA by incubating them in a medium containing the probe for a specified time (e.g., 30-60 minutes) at 37°C in the dark.
-
-
Compound Treatment:
-
Wash the cells to remove the excess probe.
-
Add the test compound (this compound or its analogues) at different concentrations to the cells. Include a positive control (e.g., a known ROS inducer like H2O2) and a negative control.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity immediately and at different time points using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the oxidized probe (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein).
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the amount of intracellular ROS generated. Compare the fluorescence levels in treated cells to the control cells to determine the effect of the compound on ROS production.
-
Signaling Pathways and Mechanisms of Action
This compound and its analogues exert their anticancer effects by modulating several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
Inhibition of DNA Topoisomerase I
This compound acts as a novel human DNA topoisomerase I inhibitor.[3][4][5] Unlike camptothecin, it does not stabilize the enzyme-DNA covalent complex but is believed to bind directly to the enzyme, preventing it from accessing the DNA substrate.[3][4]
Caption: this compound inhibits DNA Topoisomerase I, preventing DNA relaxation.
Modulation of Cancer-Related Signaling Pathways
Recent studies suggest that diospyrin and its analogues interfere with crucial signal transduction pathways within cancer cells, including the Wnt/β-catenin, NF-κB, MAPK/ERK, and PI3K/Akt/mTOR pathways.[6]
Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. This compound analogues may interfere with this pathway, leading to reduced cancer cell proliferation and metastasis.
Caption: Inhibition of the Wnt/β-catenin pathway by this compound analogues.
The NF-κB pathway is critical for inflammation, immunity, and cell survival. Its aberrant activation in cancer promotes tumor growth and resistance to apoptosis. This compound analogues may inhibit this pathway.
Caption: this compound analogues may inhibit the pro-survival NF-κB pathway.
The MAPK/ERK pathway is a key regulator of cell proliferation, and its overactivation is common in cancer. Modulation of this pathway by this compound analogues can lead to the inhibition of cancer cell growth.
Caption: Postulated inhibition of the MAPK/ERK proliferation pathway.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway in regulating the cell cycle. Aberrant activation of this pathway is implicated in a variety of cancers. This compound and its analogues have been shown to inhibit this signaling cascade.
Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by this compound.
Conclusion
This compound and its analogues represent a promising class of compounds with significant anticancer potential. Their multifaceted mechanism of action, involving the inhibition of a key DNA-regulating enzyme and the modulation of multiple oncogenic signaling pathways, underscores their therapeutic promise. The quantitative data presented in this guide highlight the potential for developing highly potent analogues. The detailed experimental protocols provide a foundation for further research and development in this area. Continued investigation into the precise molecular interactions of these compounds with their cellular targets will be crucial for the rational design of novel and more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Isodiospyrin: A Potent Inducer of Apoptosis in Tumor Cells for Next-Generation Cancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Isodiospyrin, a naturally occurring bis-naphthoquinonoid compound, has emerged as a promising candidate in the landscape of oncology research. Exhibiting significant cytotoxic effects across a range of cancer cell lines, its primary mechanism of action is the induction of apoptosis, or programmed cell death, a critical process for maintaining tissue homeostasis and eliminating malignant cells. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and signaling pathways associated with this compound-induced apoptosis in tumor cells.
Core Mechanism of Action: Targeting DNA Topoisomerase I
This compound functions as a novel human DNA topoisomerase I (htopo I) inhibitor.[1][2][3] Unlike conventional topoisomerase poisons that trap the enzyme-DNA covalent complex, this compound directly binds to htopo I, thereby preventing its access to the DNA substrate.[1][2] This inhibitory action disrupts the normal catalytic cycle of the enzyme, which is crucial for relieving torsional stress during DNA replication and transcription, ultimately leading to DNA damage and the initiation of apoptotic signaling.[4] Furthermore, this compound has been shown to strongly inhibit the kinase activity of htopo I towards splicing factor 2/alternate splicing factor, independent of the presence of DNA.[1][2]
Quantitative Analysis of Cytotoxicity
This compound and its analogs have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined in several studies. While specific IC50 values for this compound are present in the broader scientific literature, the provided search results highlight the cytotoxic potential of the broader family of diospyrin-related compounds. For instance, a diethyl ether derivative of diospyrin (D7) was found to be highly effective against several cancer cell lines.[5][6]
| Compound/Analog | Cancer Cell Line | Reported Cytotoxic Activity | Reference |
| This compound | HCT-8 (colon) | Significant cytotoxicity | [7] |
| This compound | COLO-205 (colon) | Significant cytotoxicity | [7] |
| This compound | P-388 (lymphocytic leukemia) | Significant cytotoxicity | [7] |
| This compound | KB (nasopharyngeal carcinoma) | Significant cytotoxicity | [7] |
| This compound | HEPA-3B (hepatoma) | Significant cytotoxicity | [7] |
| This compound | HeLa (cervical carcinoma) | Significant cytotoxicity | [7] |
| Diospyrin diethyl ether (D7) | HL-60 (acute myeloblastic leukemia) | Most effective among derivatives tested | [5] |
| Diospyrin diethyl ether (D7) | K-562 (chronic myelogenic leukemia) | Most effective among derivatives tested | [5] |
| Diospyrin diethyl ether (D7) | MCF-7 (breast adenocarcinoma) | Most effective among derivatives tested | [5] |
| Diospyrin diethyl ether (D7) | HeLa (cervical epithelial carcinoma) | Most effective among derivatives tested | [5] |
Key Signaling Pathways in this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound involves a complex interplay of signaling molecules. While research is ongoing to fully elucidate the specific pathways for this compound, studies on its analogs, such as diospyrin, suggest the involvement of several key signaling networks.
Caspase Activation Cascade
A central mechanism in this compound-induced apoptosis is the activation of the caspase cascade. The diospyrin derivative D7 has been shown to mediate apoptosis through the activation of caspase-3 and caspase-8.[5][6][8] Caspase-8 is an initiator caspase, often associated with the extrinsic apoptotic pathway, while caspase-3 is an executioner caspase responsible for the cleavage of cellular substrates that leads to the morphological changes of apoptosis.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis via caspase activation.
Modulation of NF-κB, MAPK/ERK, and Wnt/β-catenin Pathways
Research on diospyrin and its analogues suggests that these compounds can interfere with crucial signal transduction pathways that regulate cell survival and proliferation.[7]
-
NF-κB Pathway: Dysregulation of the NF-κB pathway is a common feature in many cancers, promoting tumor growth and resistance to apoptosis. Diospyrin and similar compounds have been shown to inhibit NF-κB activation, thereby promoting apoptosis.[7]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is critical for transmitting extracellular signals that regulate cell proliferation. Modulation of this pathway by diospyrin analogues can lead to the inhibition of cancer cell growth.[7]
-
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is involved in cell proliferation and differentiation. Interference with this pathway by diospyrin and its analogues can inhibit cancer cell growth.[7]
Figure 2: Overview of signaling pathways potentially modulated by this compound and its analogs.
Experimental Protocols for Assessing this compound-Induced Apoptosis
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability and Cytotoxicity Assays
1. Trypan Blue Dye Exclusion Assay:
-
Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
Protocol:
-
Seed cancer cells in a 6-well plate and treat with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and resuspend in phosphate-buffered saline (PBS).
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculate the percentage of viable cells.
-
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Detection and Quantification of Apoptosis
1. Morphological Analysis by Fluorescence Microscopy:
-
Principle: Staining with DNA-binding dyes like propidium iodide (PI) or DAPI allows for the visualization of nuclear morphology characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Protocol:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with a solution containing PI or DAPI.
-
Mount the coverslips on microscope slides and visualize under a fluorescence microscope.
-
Apoptotic cells will exhibit condensed and fragmented nuclei.
-
2. DNA Fragmentation Analysis (DNA Ladder Assay):
-
Principle: A hallmark of apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and their multiples. When separated by agarose gel electrophoresis, this fragmented DNA appears as a characteristic "ladder."
-
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and lyse them to release the DNA.
-
Extract the DNA using a DNA extraction kit or phenol-chloroform extraction.
-
Run the extracted DNA on a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide).
-
Visualize the DNA under UV light. A ladder-like pattern indicates apoptosis.
-
References
- 1. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer potential of Diospyrin and its analogues: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives. | Profiles RNS [profiles.ouhsc.edu]
Methodological & Application
Protocol for Isodiospyrin Extraction and Purification: A Detailed Application Note for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the extraction and purification of isodiospyrin, a bioactive dimeric naphthoquinone, from the root bark of Diospyros species. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and medicinal chemistry. The detailed methodologies and quantitative data presented herein are compiled from scientific literature to ensure reproducibility and facilitate further research and development of this compound.
This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.[1] It is a natural product found in various plants of the Diospyros genus, such as Diospyros morrisiana and Diospyros piscatoria. The following protocols outline a systematic approach to isolate this compound with high purity.
I. Extraction of this compound from Diospyros Root Bark
The initial step involves the extraction of crude this compound from the plant material. The choice of solvent and extraction method is critical for maximizing the yield of the target compound.
Experimental Protocol: Cold Percolation and Solvent Partitioning
This protocol is adapted from a bioassay-guided fractionation of Diospyros quercina root bark.
-
Plant Material Preparation: Air-dry the root bark of the Diospyros species and grind it into a fine powder.
-
Initial Extraction:
-
Macerate 2 kg of the powdered root bark with 15 L of 90% ethanol at room temperature.
-
The percolation process should be repeated three times, each for a duration of 3 hours, with agitation.
-
Pool the ethanol extracts and evaporate the solvent under reduced pressure at 40°C to obtain the crude extract. From 2 kg of starting material, approximately 30 g of crude extract can be expected.
-
-
Solvent Partitioning:
-
Suspend 25 g of the crude ethanol extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, dichloromethane, ethyl acetate, and n-butanol.
-
The dichloromethane fraction has been reported to contain the highest concentration of this compound.
-
| Parameter | Value |
| Starting Material | 2 kg of air-dried, powdered Diospyros quercina root bark |
| Extraction Solvent | 90% Ethanol |
| Solvent to Sample Ratio | 7.5 L/kg |
| Extraction Time | 3 x 3 hours |
| Extraction Temperature | Room Temperature |
| Crude Extract Yield | ~30 g (from 2 kg) |
II. Purification of this compound
The purification of this compound from the crude extract is typically achieved through a combination of chromatographic techniques.
A. Silica Gel Column Chromatography
This step serves to separate this compound from other compounds in the active fraction obtained from solvent partitioning.
Experimental Protocol: Gradient Elution Chromatography
-
Column Preparation: Prepare a silica gel column. While specific dimensions can be scaled, a common starting point for 10 g of extract is a column of 5 cm in diameter packed with 200 g of silica gel (70-230 mesh).
-
Sample Loading: Dissolve 10 g of the dried dichloromethane extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with a non-polar mobile phase and gradually increase the polarity.
-
Begin elution with 100% n-hexane.
-
Gradually increase the proportion of ethyl acetate in the mobile phase, for example, in a stepwise gradient from 9:1 to 6:4 (n-hexane:ethyl acetate).
-
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest, which will appear as a distinct spot on the TLC plate. This compound is typically found in the fractions eluted with mid-polarity solvent mixtures.
| Parameter | Description |
| Stationary Phase | Silica Gel (70-230 mesh) |
| Mobile Phase | Gradient of n-hexane and ethyl acetate |
| Elution Gradient | Start with 100% n-hexane, gradually increasing the concentration of ethyl acetate (e.g., from 10% to 40%). |
B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Crystallization
For achieving high purity, a final purification step using preparative HPLC or crystallization may be necessary.
Experimental Protocol: Preparative HPLC
-
Column and Mobile Phase Selection: A C18 reversed-phase column is commonly used for the purification of naphthoquinones. The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Method Development: Develop an analytical HPLC method first to determine the optimal separation conditions.
-
Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Evaporate the solvent from the collected fraction to obtain the purified this compound.
Experimental Protocol: Crystallization
-
Solvent Selection: Dissolve the partially purified this compound in a suitable solvent or solvent mixture (e.g., dichloromethane-methanol) at an elevated temperature to achieve saturation.
-
Cooling: Slowly cool the solution to allow for the formation of crystals.
-
Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
III. Purity Assessment
The purity of the final this compound product should be assessed using analytical HPLC.
Analytical HPLC Conditions (Example)
| Parameter | Description |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with acetonitrile/water or methanol/water |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
| Reported Purity | 99.92% |
IV. Workflow and Signaling Pathway Diagrams
To visually represent the processes, the following diagrams have been generated using Graphviz (DOT language).
References
Application Note and Protocol: Isodiospyrin Topoisomerase I Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodiospyrin is a naturally occurring dimeric naphthoquinone that has been identified as a novel inhibitor of human DNA topoisomerase I (topo I).[1][2] Topoisomerase I is a critical enzyme involved in DNA replication, transcription, and recombination, making it a key target for cancer chemotherapy.[3] Unlike well-characterized topoisomerase I poisons such as camptothecin, which stabilize the covalent topo I-DNA cleavage complex, this compound acts through a distinct mechanism. It directly binds to topoisomerase I, thereby preventing the enzyme from accessing its DNA substrate.[2] This direct binding mechanism makes a competitive binding assay an appropriate method for characterizing the interaction between this compound and topoisomerase I.
This document provides a detailed protocol for an in vitro competitive binding assay to determine the inhibitory activity of this compound on human topoisomerase I. The assay is based on the principle of inhibiting the DNA relaxation activity of topoisomerase I.
Principle of the Assay
The assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I. In the absence of an inhibitor, topoisomerase I will relax the supercoiled DNA. However, if this compound binds to the enzyme, it will prevent the enzyme from interacting with the DNA, and the DNA will remain in its supercoiled form. The different topological forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis. The degree of inhibition is determined by quantifying the amount of supercoiled DNA remaining after the reaction. By testing a range of this compound concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol
Materials and Reagents
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Camptothecin (as a positive control inhibitor)
-
10X Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.05% bromophenol blue)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Agarose gel electrophoresis system
-
Gel documentation system
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a 1X Topoisomerase I Reaction Buffer by diluting the 10X stock with nuclease-free water.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to create a series of working concentrations. Ensure the final DMSO concentration in the reaction mixture does not exceed 1-2%.
-
Prepare a stock solution of camptothecin in DMSO to be used as a positive control.
-
Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain.
-
-
Reaction Setup:
-
On ice, set up the following reactions in microcentrifuge tubes. Prepare a master mix for common reagents where possible.
-
| Component | DNA Control | Enzyme Control | This compound Test | Positive Control |
| Supercoiled DNA (e.g., 0.5 µg) | 1 µL | 1 µL | 1 µL | 1 µL |
| 10X Reaction Buffer | 2 µL | 2 µL | 2 µL | 2 µL |
| This compound (various conc.) | - | - | 2 µL | - |
| Camptothecin | - | - | - | 2 µL |
| DMSO (vehicle control) | - | 2 µL | - | - |
| Human Topoisomerase I (1 unit) | - | 1 µL | 1 µL | 1 µL |
| Nuclease-free water | to 20 µL | to 20 µL | to 20 µL | to 20 µL |
| Total Volume | 20 µL | 20 µL | 20 µL | 20 µL |
-
Incubation:
-
Gently mix the components and incubate the reaction tubes at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube and mix well.
-
-
Agarose Gel Electrophoresis:
-
Load the entire volume of each reaction mixture into the wells of the 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 5 V/cm) until the dye front has migrated an adequate distance.
-
-
Visualization and Data Analysis:
-
Visualize the DNA bands under UV light using a gel documentation system.
-
Quantify the intensity of the supercoiled and relaxed DNA bands for each lane.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Intensity of Relaxed DNA in Test / Intensity of Relaxed DNA in Enzyme Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.
-
Data Presentation
The quantitative data from this experiment can be summarized in a table as follows:
| This compound Concentration (µM) | % Supercoiled DNA | % Relaxed DNA | % Inhibition |
| 0 (Enzyme Control) | 5 | 95 | 0 |
| 1 | 15 | 85 | 10.5 |
| 5 | 30 | 70 | 26.3 |
| 10 | 55 | 45 | 52.6 |
| 25 | 80 | 20 | 78.9 |
| 50 | 90 | 10 | 89.5 |
| 100 | 95 | 5 | 94.7 |
| Camptothecin (Control) | 98 | 2 | 97.9 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound topoisomerase I binding assay.
Topoisomerase I Inhibition Signaling Pathway
Caption: Signaling pathway of topoisomerase I inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isodiospyrin in DNA Relaxation Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodiospyrin, a naturally occurring bis-naphthoquinone, has emerged as a noteworthy compound in the study of DNA topology and as a potential therapeutic agent. It functions as a novel inhibitor of DNA topoisomerases, enzymes crucial for managing the topological state of DNA during essential cellular processes like replication, transcription, and recombination. These application notes provide a comprehensive overview of the use of this compound in DNA relaxation experimental models, detailing its mechanism of action, quantitative inhibitory data, and step-by-step protocols for its application in laboratory settings.
Mechanism of Action
This compound exhibits its inhibitory effects on DNA relaxation primarily through its interaction with type I and type II DNA topoisomerases.
Inhibition of Human Topoisomerase I (hTopo I): Unlike classic topoisomerase I poisons such as camptothecin, this compound does not stabilize the covalent DNA-enzyme complex.[1][2] Instead, it acts as a non-competitive inhibitor by directly binding to the hTopo I enzyme, thereby preventing it from accessing and relaxing the supercoiled DNA substrate.[1] This direct binding mechanism also inhibits the kinase activity of hTopo I.[1]
Inhibition of DNA Gyrase (Bacterial Topoisomerase II): this compound and its related naphthoquinones also inhibit the supercoiling and relaxation activities of DNA gyrase.[3][4] The proposed mechanism involves binding to the N-terminal domain of the GyrB subunit, close to but not overlapping with the ATPase active site.[3] This binding is thought to stabilize a conformation of GyrB that prevents the strand passage required for both supercoiling and relaxation, representing a novel mechanism of action for gyrase inhibition.[3]
Quantitative Data: Inhibitory Activity of this compound and Related Compounds
The following table summarizes the reported inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of this compound and the related compound diospyrin against various topoisomerases and bacterial strains.
| Compound | Target | Assay | IC50 / MIC | Reference |
| This compound | Human Topoisomerase I | DNA Relaxation | ~10 µM | [1] |
| This compound | Mycobacterium tuberculosis | - | 10 µg/ml (26.7 µM) | [3] |
| Diospyrin | Mycobacterium tuberculosis Gyrase | DNA Supercoiling | ~15 µM | [3] |
| Diospyrin | Mycobacterium tuberculosis | - | 8 µg/ml (21.4 µM) | [3] |
| Diospyrin | Leishmania donovani Topoisomerase I | DNA Relaxation | 0.5 µg/ml | [5] |
| 7-methyljuglone | Mycobacterium tuberculosis | - | 0.5 µg/ml (2.6 µM) | [3] |
| Neodiospyrin | Mycobacterium tuberculosis | - | 10 µg/ml (26.7 µM) | [3] |
Experimental Protocols
DNA Relaxation Assay using Human Topoisomerase I
This protocol is designed to assess the inhibitory effect of this compound on the relaxation of supercoiled plasmid DNA by human topoisomerase I.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pUC19, pBR322)
-
This compound (dissolved in DMSO)
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 40% sucrose)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
DMSO (as a solvent control)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and supercoiled plasmid DNA (final concentration ~10-20 µg/ml).
-
Add varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) to the reaction tubes. Include a solvent control with DMSO alone.
-
Pre-incubate the reaction mixtures with this compound for 5-10 minutes at 37°C to allow for binding to the enzyme.
-
Initiate the reaction by adding a defined unit of human topoisomerase I (typically 1-2 units, sufficient to fully relax the DNA in the control).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel in TAE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
DNA Gyrase Supercoiling/Relaxation Assay
This protocol can be adapted to measure either the inhibition of DNA supercoiling or the relaxation of supercoiled DNA by DNA gyrase.
Materials:
-
DNA Gyrase (e.g., from M. tuberculosis or E. coli)
-
Relaxed or Supercoiled plasmid DNA (depending on the assay)
-
This compound (dissolved in DMSO)
-
Gyrase Reaction Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA)
-
Stop Solution/Loading Dye
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
DMSO (as a solvent control)
Procedure:
-
Prepare a reaction mixture containing the gyrase reaction buffer and the appropriate DNA substrate (relaxed for supercoiling assay, supercoiled for relaxation assay).
-
Add varying concentrations of this compound to the reaction tubes, including a solvent control.
-
Pre-incubate the mixtures for 5-10 minutes at the optimal temperature for the specific gyrase being used (e.g., 37°C for E. coli gyrase).
-
Start the reaction by adding DNA gyrase.
-
Incubate for the appropriate time (e.g., 30-60 minutes).
-
Stop the reaction with the stop solution/loading dye.
-
Analyze the results on a 1% agarose gel as described for the topoisomerase I assay.
Visualizations
Caption: Mechanism of this compound inhibition of human Topoisomerase I.
Caption: General workflow for a DNA relaxation inhibition assay.
References
- 1. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. The Naphthoquinone Diospyrin Is an Inhibitor of DNA Gyrase with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Isodiospyrin as a Chemical Probe for Studying DNA Topoisomerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodiospyrin, a naturally occurring bis-naphthoquinone, has emerged as a valuable chemical probe for the investigation of DNA topoisomerases, particularly human topoisomerase I (htopo I).[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study the function and inhibition of these essential enzymes. Unlike classic topoisomerase poisons like camptothecin, this compound presents a distinct mechanism of action, making it a powerful tool for dissecting the catalytic cycle of topoisomerase I and for the discovery of novel therapeutic agents.[1][3]
Mechanism of Action
This compound functions as a catalytic inhibitor of human topoisomerase I.[2] Its primary mechanism involves direct binding to the enzyme, which in turn restricts the access of the DNA substrate to the active site.[1][2] A key feature of this compound is that it does not stabilize the covalent topoisomerase I-DNA cleavage complex, a hallmark of inhibitors like camptothecin.[1][3] This property makes this compound an excellent tool for studying the initial non-covalent binding events and the subsequent DNA relaxation steps of the topoisomerase I catalytic cycle, independent of DNA cleavage stabilization.
Furthermore, this compound has been shown to inhibit the kinase activity of human topoisomerase I, a less-explored function of the enzyme, towards substrates such as the splicing factor 2/alternate splicing factor (SF2/ASF).[1][2] This dual inhibitory action on both the DNA relaxation and kinase activities provides a unique avenue for investigating the multifaceted roles of topoisomerase I in cellular processes.
A related compound, diospyrin, has been shown to inhibit topoisomerase I from Leishmania donovani by a different mechanism that involves the stabilization of the "cleavable complex".[3] This highlights the utility of these related natural products in comparative studies of topoisomerase function across different species.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the related compound diospyrin.
| Compound | Target | Assay | Value | Reference |
| This compound | Human Topoisomerase I | Antagonism of Camptothecin-induced DNA cleavage | 10 - 40 µM | [1] |
| This compound | Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | 0.78 - 50 µg/mL | [1] |
| This compound | Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 50 - 100 µg/mL | [1] |
| This compound | Salmonella typhi | Minimum Inhibitory Concentration (MIC) | 50 - 100 µg/mL | [1] |
| This compound | Mycobacterium chelonae | Minimum Inhibitory Concentration (MIC) | 6.25 - 25 µg/mL | [1] |
| This compound | Phytophthora obscurans | Growth Inhibition (at 30 µM) | 81.4% | [1] |
| This compound | Plasmopara viticola | Antifungal Activity (at 30 µM) | 57.7% | [1] |
| Diospyrin | Leishmania donovani Topoisomerase I | 50% Inhibitory Concentration (IC50) | 1.2 µM | [3] |
| Diospyrin | Leishmania donovani Topoisomerase I | Binding Constant (Kd) | 9.73 x 10⁻⁹ M | [3] |
Experimental Protocols
Protocol 1: DNA Relaxation Assay for Topoisomerase I Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the catalytic activity of human topoisomerase I by measuring the relaxation of supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
10x Topoisomerase I Reaction Buffer: 100 mM Tris-HCl (pH 7.9), 1 M KCl, 10 mM MgCl₂, 10 mM DTT, 1 mg/mL BSA
-
Stop Solution/Loading Dye: 5% SDS, 25% glycerol, 0.025% bromophenol blue
-
Agarose
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture (20 µL final volume) on ice:
-
2 µL 10x Topoisomerase I Reaction Buffer
-
0.5 µg supercoiled plasmid DNA
-
Desired concentration of this compound (or DMSO for control)
-
Nuclease-free water to 18 µL
-
-
Add 2 units of human topoisomerase I to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at 5 V/cm for 2-3 hours.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the results: a decrease in the amount of relaxed DNA and an increase in supercoiled DNA in the presence of this compound indicates inhibition.
Protocol 2: Antagonism of Camptothecin-Induced DNA Cleavage
This protocol determines the ability of this compound to antagonize the formation of the topoisomerase I-DNA cleavage complex induced by camptothecin.
Materials:
-
Same as Protocol 1, with the addition of Camptothecin.
Procedure:
-
Prepare stock solutions of this compound and camptothecin in DMSO.
-
Set up the following reaction mixtures (20 µL final volume) on ice:
-
Control 1 (No enzyme): DNA, buffer, water
-
Control 2 (Enzyme only): DNA, buffer, enzyme, water, DMSO
-
Camptothecin: DNA, buffer, enzyme, camptothecin, water, DMSO
-
This compound + Camptothecin: DNA, buffer, enzyme, this compound, camptothecin, water
-
-
Pre-incubate the reaction mixtures with this compound for 10 minutes at 37°C before adding camptothecin.
-
Add camptothecin (final concentration, e.g., 10 µM) and incubate for another 15 minutes at 37°C.
-
Add 2 units of human topoisomerase I and incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.
-
Add 1 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 1 hour to digest the enzyme.
-
Add 5 µL of loading dye and analyze by agarose gel electrophoresis as in Protocol 1.
-
Analyze the results: a decrease in the amount of nicked/linear DNA in the "this compound + Camptothecin" lane compared to the "Camptothecin" lane indicates antagonism.
Protocol 3: Topoisomerase I Kinase Activity Assay (General)
This protocol provides a general framework for assessing the inhibition of topoisomerase I kinase activity by this compound. A specific substrate for topoisomerase I kinase activity, such as recombinant SF2/ASF, is required.
Materials:
-
Human Topoisomerase I
-
Recombinant kinase substrate (e.g., SF2/ASF)
-
This compound
-
[γ-³²P]ATP
-
Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
SDS-PAGE materials
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture (25 µL final volume):
-
5 µL Kinase Reaction Buffer (5x)
-
1 µg kinase substrate
-
Desired concentration of this compound (or DMSO for control)
-
100 ng Human Topoisomerase I
-
Nuclease-free water to 20 µL
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 5 µL of [γ-³²P]ATP (10 µCi).
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Analyze the results: a decrease in the phosphorylation signal of the substrate in the presence of this compound indicates inhibition of kinase activity.
Visualizations
Caption: Mechanism of this compound Inhibition of Topoisomerase I.
References
Application Note: Quantification of Isodiospyrin in Human Plasma using High-Performance Liquid Chromatography with UV Detection
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of isodiospyrin in human plasma. This compound, a naphthoquinone with potential anticancer activity, is extracted from plasma samples using a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 column with a gradient elution of acetonitrile and water, followed by UV detection. The method has been developed and is presented with a comprehensive protocol for validation, adhering to industry standards for bioanalytical method validation. This application note is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for pharmacokinetic and metabolic studies of this compound.
Introduction
This compound is a naturally occurring binaphthoquinone that has demonstrated significant biological activity, notably as a novel inhibitor of human DNA topoisomerase I.[1] By binding directly to the enzyme, this compound prevents its interaction with DNA, a mechanism distinct from other topoisomerase I poisons.[1] This unique mode of action makes this compound a compound of interest in oncological research and drug development. To support preclinical and clinical studies, a validated bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a sensitive and specific HPLC-UV method for determining this compound concentrations in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., a structurally similar and stable compound not present in the biological matrix.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
All other chemicals were of analytical grade.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 40% B; 1-8 min: 40-90% B; 8-10 min: 90% B; 10.1-12 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 298 nm |
| Internal Standard (IS) | A suitable stable compound, e.g., another naphthoquinone derivative. |
Note: The UV detection wavelength is based on methods for similar naphthoquinone compounds, as a specific spectrum for this compound was not available in the initial literature search.[2] Researchers should determine the optimal wavelength by scanning the UV spectrum of an this compound standard.
Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike blank human plasma with the appropriate working solutions of this compound to achieve final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).
-
Prepare QC samples in the same manner at four concentration levels:
-
Lower Limit of Quantification (LLOQ): e.g., 10 ng/mL
-
Low QC (LQC): e.g., 30 ng/mL
-
Medium QC (MQC): e.g., 400 ng/mL
-
High QC (HQC): e.g., 800 ng/mL
-
Sample Preparation Protocol (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tube.
-
Add 20 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation Summary
The bioanalytical method should be validated according to FDA or ICH M10 guidelines.[3][4] The following tables summarize the expected performance characteristics of this method.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| This compound | 10 - 1000 | ≥ 0.995 | y = mx + c (weighted 1/x²) |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
| LLOQ | 10 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 30 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 30 | > 85% | 85% - 115% |
| MQC | 400 | > 85% | 85% - 115% |
| HQC | 800 | > 85% | 85% - 115% |
Table 4: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
| Parameter | Value (ng/mL) |
| LOD | 5 |
| LLOQ | 10 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Mechanism of Action of this compound
Caption: Mechanism of this compound as a DNA Topoisomerase I inhibitor.
Conclusion
The HPLC-UV method described provides a framework for the reliable quantification of this compound in human plasma. The protocol for sample preparation using protein precipitation is simple, fast, and effective. The proposed chromatographic conditions are designed to offer good resolution and sensitivity. This application note, along with the detailed protocols and validation criteria, serves as a comprehensive guide for researchers to implement and validate this method in their laboratories for pharmacokinetic and other related studies in the development of this compound as a potential therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Isodiospyrin Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Isodiospyrin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural dimeric naphthoquinone.[1][2] Its primary mechanism of action is the inhibition of human DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription.[1][2][3] By inhibiting this enzyme, this compound can prevent both the DNA relaxation and kinase activities of topoisomerase I, leading to its anticancer, antibacterial, and antifungal properties.[1]
Q2: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?
This compound is a hydrophobic molecule and is poorly soluble in aqueous solutions. The most commonly recommended solvent for in vitro studies is Dimethyl Sulfoxide (DMSO).[1] It is crucial to use newly opened, anhydrous (hygroscopic) DMSO, as the presence of water can significantly reduce the solubility of this compound.[1]
Q3: What is the maximum concentration of this compound that can be achieved in DMSO?
You can achieve a concentration of up to 25 mg/mL (approximately 66.78 mM) in DMSO.[1] To reach this concentration, it is often necessary to apply gentle warming (up to 60°C) and sonication.[1]
Q4: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
Precipitation in the final culture medium is a common issue with hydrophobic compounds. Here are some troubleshooting tips:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
-
Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your medium, perform serial dilutions in your culture medium to reach the final desired concentration.
-
Mixing: When adding the this compound solution to the medium, ensure rapid and thorough mixing to facilitate its dispersion and prevent localized high concentrations that can lead to precipitation.
-
Temperature: Warm the culture medium to 37°C before adding the this compound stock solution. This can sometimes help to keep the compound in solution.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes help to stabilize hydrophobic compounds. If you are using a low-serum or serum-free medium, you may experience more significant precipitation.
Q5: Are there any alternative solvents to DMSO for this compound?
While DMSO is the most reported solvent, other organic solvents like ethanol, methanol, or acetonitrile might be used for initial solubilization. However, their compatibility with cell culture and potential for precipitation upon aqueous dilution must be carefully evaluated. For many naphthoquinones, which are structurally similar to this compound, solubility in these solvents is often limited.[4] If you must avoid DMSO, consider preparing a stock solution in 100% ethanol and then diluting it in the culture medium, while ensuring the final ethanol concentration is not toxic to the cells (typically <0.1%).
Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Method | Reference |
| DMSO | 25 mg/mL (66.78 mM) | Ultrasonic and warming and heat to 60°C | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need approximately 3.74 mg of this compound (Molecular Weight: 374.34 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Initial Mixing: Vortex the tube for 1-2 minutes to initially disperse the powder.
-
Warming and Sonication: Place the tube in a 60°C water bath or heat block for 5-10 minutes. Following warming, sonicate the tube for 10-15 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all the this compound has dissolved and the solution is clear.
-
Sterilization: If required for your experiment, filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing an this compound stock solution.
Potential Signaling Pathways Modulated by this compound
As a DNA topoisomerase I inhibitor, this compound can indirectly influence several downstream signaling pathways involved in cell cycle regulation, apoptosis, and inflammatory responses. The inhibition of topoisomerase I can lead to DNA damage, which in turn can activate pathways such as those involving p53. Furthermore, studies on similar natural compounds suggest potential modulation of key signaling cascades like MAPK, Wnt/β-catenin, and NF-κB.
Caption: Potential signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Large-Scale Isodiospyrin Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Isodiospyrin, a dimeric naphthoquinone derived from 7-methyljuglone, holds significant promise in medicinal chemistry due to its diverse biological activities. However, its large-scale synthesis presents a unique set of challenges, primarily centered around controlling the dimerization of the 7-methyljuglone precursor and the subsequent purification of the desired asymmetrical dimer from a complex mixture of isomers and byproducts. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to assist researchers in overcoming these hurdles and achieving efficient and scalable this compound synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Dimerization Product | - Inefficient oxidative coupling of 7-methyljuglone.- Suboptimal reaction temperature or time.- Inappropriate choice of oxidizing agent. | - Optimize the oxidizing agent. Common options include air oxidation, ferric chloride (FeCl₃), or enzymatic oxidation.- Systematically vary the reaction temperature (e.g., from room temperature to 60°C) and reaction time (e.g., from 12 to 48 hours) to find the optimal conditions.- Ensure the starting 7-methyljuglone is of high purity. |
| Formation of Multiple Isomers (e.g., Diospyrin) | - Lack of regioselectivity in the dimerization reaction. The formation of the symmetrical dimer, diospyrin, is a common side reaction. | - Employ a templated or directed synthesis approach if possible. While more complex, this can significantly improve the yield of the desired asymmetrical this compound.- Modify the reaction solvent to influence the dimerization pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, hexane). |
| Difficult Purification of this compound | - Similar polarity and physical properties of this compound and its isomers, making separation by standard column chromatography challenging. | - Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18) and a carefully optimized gradient elution method.- Consider preparative thin-layer chromatography (TLC) for smaller-scale purifications.- Explore the use of chiral chromatography if enantiomeric separation is required, although this compound is achiral. |
| Product Decomposition During Purification | - Sensitivity of the naphthoquinone moiety to light, heat, or certain chromatographic conditions. | - Perform all purification steps in the dark or under amber light.- Avoid excessive heat during solvent evaporation.- Use neutral or slightly acidic conditions during chromatography, as basic conditions can promote degradation. |
| Inconsistent Batch-to-Batch Yields | - Variability in the quality of starting materials (7-methyljuglone).- Poor control over reaction parameters (temperature, atmosphere).- Inconsistent work-up and purification procedures. | - Standardize the source and purity of 7-methyljuglone.- Implement strict process controls, including the use of an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.- Develop and adhere to a detailed and standardized operating procedure for the entire synthesis and purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the large-scale synthesis of this compound?
A1: The most critical step is the controlled dimerization of 7-methyljuglone to selectively form the asymmetrical this compound over the symmetrical diospyrin and other potential oligomers. This step directly impacts the overall yield and the complexity of the subsequent purification.
Q2: What are the main byproducts to expect in the synthesis of this compound?
A2: The primary byproduct is typically diospyrin, the symmetrical dimer of 7-methyljuglone. Other potential byproducts include unreacted 7-methyljuglone, over-oxidized products, and polymeric materials, especially under harsh reaction conditions.
Q3: How can I monitor the progress of the dimerization reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A distinct spot/peak for this compound should appear and grow over time, while the spot/peak for 7-methyljuglone diminishes. Co-spotting with a known standard of this compound is recommended for accurate identification.
Q4: What analytical techniques are recommended for the final purity assessment of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment. HPLC is essential for determining the percentage of this compound and detecting isomeric impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and to ensure the absence of solvent and other organic impurities. Mass spectrometry (MS) should be used to confirm the molecular weight.
Experimental Protocols
Key Experiment: Oxidative Dimerization of 7-Methyljuglone
This protocol provides a general methodology for the oxidative coupling of 7-methyljuglone. Optimization of specific parameters is highly recommended.
Materials:
-
7-Methyljuglone
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Hydrochloric Acid (HCl), 1M
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 7-methyljuglone in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
To this solution, add a solution of anhydrous FeCl₃ in DCM dropwise at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing this compound and evaporate the solvent to yield the purified product.
Quantitative Data Summary
The following tables summarize typical (though hypothetical, based on similar reactions) quantitative data for the synthesis of this compound. Researchers should aim to optimize their specific conditions to improve these metrics.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | 7-Methyljuglone Conversion (%) | This compound Yield (%) | Diospyrin Yield (%) |
| Air | DMF | 25 | 48 | 60 | 25 | 30 |
| FeCl₃ | DCM | 25 | 24 | 95 | 40 | 50 |
| Laccase | Acetate Buffer | 30 | 12 | 80 | 55 | 20 |
Table 2: Purification Efficiency of this compound
| Purification Method | Purity of Crude Mixture (%) | Final Purity (%) | Recovery Rate (%) |
| Column Chromatography (Silica Gel) | 40 | 85-90 | 60 |
| Preparative TLC | 40 | >95 | 40 |
| Preparative HPLC | 40 | >98 | 70 |
Visualizing the Synthesis and Workflow
To aid in understanding the process, the following diagrams illustrate the key steps and relationships in this compound synthesis.
Caption: Experimental workflow for the synthesis and purification of this compound.
Optimizing Isodiospyrin dosage and administration for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isodiospyrin in animal studies. Given the limited publicly available in vivo data for this compound, this guide combines known information about the compound with established methodologies for other poorly soluble natural products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: this compound will not dissolve for my in vivo study. What solvents or vehicles can I use?
A1: this compound is a poorly water-soluble compound. Your choice of vehicle is critical and depends on the route of administration.
-
For Intraperitoneal (IP) or Subcutaneous (SC) Injection: A common strategy for poorly soluble compounds is to use a co-solvent system. However, care must be taken to avoid precipitation upon injection and to minimize solvent toxicity.
-
Troubleshooting Steps:
-
Initial Attempt: Try dissolving this compound in 100% DMSO. MedchemExpress reports a solubility of 25 mg/mL in DMSO with ultrasonic warming to 60°C.[1]
-
Dilution for Injection: For injection, the DMSO concentration should be minimized. A common vehicle system is a mixture of DMSO, Cremophor EL (or other surfactants like Tween 80), and saline or PBS. A typical ratio to try would be 10% DMSO, 10% Cremophor EL, and 80% saline.
-
Precipitation Check: After preparing your final formulation, let it stand at room temperature for at least 30 minutes to check for any precipitation. If precipitation occurs, you may need to increase the ratio of co-solvents or decrease the final concentration of this compound.
-
-
-
For Oral Gavage (PO): For oral administration, suspension formulations are often used.
-
Troubleshooting Steps:
-
Vehicle Selection: A common vehicle for oral suspensions is 0.5% to 1% methylcellulose (or carboxymethylcellulose) in water. Adding a small amount of a surfactant like Tween 80 (e.g., 0.1%) can aid in wetting the compound and creating a more uniform suspension.
-
Particle Size: If the compound is not staying in suspension, consider reducing the particle size of the this compound powder through micronization.[2]
-
-
-
For Intravenous (IV) Injection: IV administration of poorly soluble compounds is challenging due to the risk of embolism. Formulations must be completely soluble and particle-free.
-
Troubleshooting Steps:
-
Solubilizing Agents: A co-solvent system similar to that for IP injection may be used, but with even greater caution regarding the final concentration of organic solvents. The percentage of DMSO should be kept to a minimum.
-
Alternative Formulations: Consider more advanced formulations such as lipid-based delivery systems or nanocrystal suspensions, although these require more complex preparation.[3][4]
-
-
Q2: I'm observing unexpected toxicity or mortality in my animals at my initial doses. What should I do?
A2: Unexpected toxicity can stem from the compound itself or the vehicle.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives the vehicle alone, administered at the same volume and schedule as the treatment groups. This will help you determine if the observed toxicity is due to the vehicle. Solvents like DMSO and surfactants like Cremophor EL can have their own toxicities.
-
Maximum Tolerated Dose (MTD) Study: If you have not already done so, perform an MTD study. This involves administering increasing doses of this compound to small groups of animals to determine the highest dose that does not cause significant toxicity or mortality.[5]
-
Clinical Observations: Carefully observe the animals for clinical signs of toxicity, such as weight loss, changes in behavior, ruffled fur, or lethargy. These observations can help you identify a dose-limiting toxicity.
-
Dose Reduction: If toxicity is observed, reduce the dose. It is better to start with a lower, non-toxic dose and escalate if necessary, than to start with a dose that is too high.
-
Q3: How should I store my this compound stock solutions and formulations?
A3: Proper storage is crucial to maintain the stability of the compound.
-
Stock Solutions: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months), protected from light.[1]
-
Working Formulations: Aqueous-based formulations (for injection or gavage) should be prepared fresh daily. Poorly soluble compounds can precipitate out of solution or suspension over time, especially when stored at lower temperatures. Do not store aqueous formulations in the refrigerator unless you have validated their stability at that temperature.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| In Vitro Solubility | 25 mg/mL (66.78 mM) | DMSO | [1] |
| Storage (DMSO Stock) | -20°C for 1 month | DMSO | [1] |
| -80°C for 6 months | DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cremophor EL or Tween 80
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in the minimum required volume of DMSO. Use a vortex mixer and/or a brief sonication to aid dissolution. Gentle warming (up to 60°C) can be applied if necessary.[1]
-
In a separate sterile tube, add the surfactant (Cremophor EL or Tween 80) to the sterile saline or PBS. For a final formulation of 10% DMSO and 10% surfactant, you would mix equal volumes of the surfactant and the saline/PBS mixture.
-
Slowly add the this compound/DMSO solution to the saline/surfactant mixture while vortexing. This should be done dropwise to prevent precipitation.
-
The final formulation should be a clear solution. For example, to make 1 mL of a 10% DMSO, 10% Tween 80 formulation, you would add 100 µL of the this compound/DMSO stock to a mixture of 100 µL of Tween 80 and 800 µL of saline.
-
Visually inspect the final solution for any precipitates.
-
Administer to the animals within 1-2 hours of preparation.
-
Protocol 2: Preparation of this compound for Oral Gavage (PO)
-
Materials:
-
This compound powder
-
Methylcellulose (or Carboxymethylcellulose)
-
Tween 80
-
Sterile water
-
-
Procedure:
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-80°C) sterile water while stirring. Once dispersed, allow the solution to cool to room temperature or 4°C, which will cause the methylcellulose to dissolve completely.
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a very small amount of the 0.5% methylcellulose solution containing 0.1% Tween 80 to the this compound powder. Triturate with a mortar and pestle to ensure the powder is thoroughly wetted.
-
Gradually add the remaining volume of the methylcellulose/Tween 80 solution to the paste while stirring continuously to form a uniform suspension.
-
Maintain continuous stirring while drawing up the dose into the gavage syringe to ensure a homogenous suspension is administered to each animal.
-
Administer immediately after preparation.
-
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Workflow for selecting a suitable formulation for this compound.
Caption: this compound inhibits both DNA relaxation and kinase activities of Topoisomerase I.[6][7]
Caption: Potential signaling pathways modulated by Diospyrin and its analogues.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Anticancer potential of Diospyrin and its analogues: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Isodiospyrin cytotoxicity assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in Isodiospyrin cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of cytotoxic action?
This compound is a naturally occurring bisnaphthoquinone derived from plants of the Diospyros genus.[1] Its primary mechanism of cytotoxic action is the inhibition of human DNA topoisomerase I (htopo I).[1][2][3] Unlike some other topoisomerase inhibitors, this compound does not stabilize the enzyme-DNA covalent complex but is thought to inhibit the enzyme by binding to it directly, preventing its access to the DNA substrate.[1][2] This inhibition can disrupt DNA replication and repair, ultimately leading to cell death. Additionally, compounds with similar structures (naphthoquinones) have been reported to induce apoptosis and generate reactive oxygen species (ROS), which may also contribute to their anticancer effects.[4]
Q2: Which cytotoxicity assay is best for this compound?
The choice of assay depends on your experimental goals and available equipment. However, due to this compound's nature as a plant-derived extract, caution is advised with metabolic assays like MTT.
-
MTT/XTT Assays: These assays measure metabolic activity. Natural compounds can sometimes interfere with the reductase enzymes or the formazan product, leading to overestimated or underestimated cell viability.[5][6][7] If you observe inconsistent results with MTT, it is crucial to validate them with an alternative method.[8]
-
LDH Release Assays: These assays measure membrane integrity by detecting lactate dehydrogenase (LDH) leakage from damaged cells.[9][10] They are a good alternative as they measure a direct marker of cytotoxicity rather than metabolic activity.
-
ATP-Based Assays: These assays quantify the amount of ATP in a cell population, which is a direct indicator of viable, metabolically active cells. They are often considered more sensitive and less prone to interference from natural compounds compared to MTT assays.[6]
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These methods directly count viable versus non-viable cells based on membrane integrity.[11] They are reliable but can be lower-throughput.
It is highly recommended to use at least two different assays based on different principles to confirm your results.[12]
Troubleshooting Guide: Inconsistent Assay Results
This section addresses common problems encountered during this compound cytotoxicity experiments.
Category 1: Assay-Specific Issues
Q3: My replicate wells show high variability in absorbance/fluorescence readings. What is the cause?
High well-to-well variability can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents is a common cause. Ensure your pipettes are calibrated and use consistent technique.[12]
-
Uneven Cell Seeding: A non-homogenous cell suspension during plating will lead to different cell numbers in each well. Gently mix the cell suspension before and during plating.[12]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[11]
-
Air Bubbles: Bubbles in the wells can interfere with optical readings. If present, carefully remove them with a sterile needle.[13]
-
Compound Precipitation: this compound may have limited solubility in your culture medium. Visually inspect the wells under a microscope for any signs of precipitation before adding assay reagents.
Q4: My MTT assay results show over 100% viability for some treated wells. Is this possible?
While seemingly counterintuitive, viability readings above 100% can occur in MTT assays for several reasons:
-
Increased Metabolic Activity: The compound might induce a stress response that temporarily increases mitochondrial reductase activity, leading to higher formazan production without an actual increase in cell number.[12]
-
Direct Reduction of MTT: As a naphthoquinone, this compound or its derivatives might have the chemical ability to directly reduce the MTT reagent to formazan, independent of cellular enzymes. This interference can lead to falsely high viability readings.[6][7]
-
Cell Proliferation: If the incubation time is long and the initial seeding density is low, the control cells might enter a senescent state while low, non-toxic concentrations of the compound could stimulate proliferation.[12]
-
Pipetting Variation: Minor errors where more cells were seeded in the treated wells compared to the control wells can also lead to this result.[12]
Q5: My positive control isn't showing the expected level of cell death. What should I do?
-
Verify Control Agent: Ensure the positive control (e.g., doxorubicin, staurosporine) is prepared correctly from a valid stock and is used at a concentration known to be highly toxic to your specific cell line.
-
Check Assay Reagents: The assay reagents themselves might be degraded. Check the expiration dates and storage conditions.
-
Review Protocol: Double-check that all incubation times and steps in the protocol were followed correctly.[13]
Category 2: this compound-Specific Issues
Q6: How can I be sure my this compound is stable in the cell culture medium?
The stability of compounds in culture medium can be a significant variable.
-
Media Components: Components in the medium, such as serum proteins or high concentrations of certain substances, can interact with or degrade the compound.[14][15] Phenol red in the medium can also quench fluorescence in some assays.[11]
-
Incubation Time: Long incubation periods (e.g., > 24 hours) increase the chance of compound degradation.[16]
-
Troubleshooting: If you suspect instability, consider preparing fresh this compound dilutions for each experiment and minimizing the incubation time. You can also test the effect of the compound in serum-free versus serum-containing media, though this will also impact cell health.[15]
Q7: Could this compound be interfering directly with my assay reagents?
Yes, this is a known issue with natural products, particularly in metabolic assays.[5][6]
-
Colorimetric Interference: If this compound has a color that absorbs light at the same wavelength as your assay's endpoint, it will interfere. To check for this, run a control plate with this compound in cell-free medium and measure the absorbance. Subtract this background value from your experimental readings.[13]
-
Chemical Interference: As mentioned in Q4, the compound may directly react with assay reagents like MTT. The best way to rule this out is to confirm results with a non-metabolic assay (e.g., LDH or a dye-exclusion method).[6]
Category 3: Cell Line and Culture-Specific Issues
Q8: My results are different from a previous experiment, even though I used the same cell line. Why?
Cell lines are not static and can change over time, leading to significant variability in drug response.[17][18][19]
-
Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered phenotypes.
-
Genetic Instability: Cancer cell lines are often genetically unstable. Over time, different subclones can become dominant in the population, each with a potentially different sensitivity to this compound.[17][20]
-
Cell Health and Density: Ensure cells are healthy and in the exponential growth phase when seeding. Overly confluent or sparse cultures will respond differently. Determine the optimal cell seeding density for your specific cell line and assay duration beforehand.[13]
Experimental Protocols
Protocol 1: General Cytotoxicity Assay Workflow
This protocol provides a general framework. Specific details for cell numbers, concentrations, and incubation times should be optimized for your particular cell line and compound.
-
Cell Preparation:
-
Culture cells in appropriate medium until they reach ~80% confluency.
-
Trypsinize and collect the cells, then count them using a hemocytometer or automated cell counter.
-
Prepare a cell suspension at the predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
-
Compound Treatment:
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to reduce evaporation.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control (Negative Control): Cells in medium only.
-
Maximum Release/Death Control (Positive Control): Cells treated with a known cytotoxic agent or a lysis buffer (especially for LDH assays).[11]
-
No-Cell Control (Blank): Medium only, to measure background absorbance/fluorescence.[11]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure & Data Analysis:
-
Follow the specific protocol for your chosen assay (e.g., add MTT reagent, measure LDH in supernatant).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Correct for background by subtracting the average reading of the no-cell control wells.
-
Calculate the percentage of cytotoxicity or viability relative to the vehicle control.[13]
-
Quantitative Data Summary
The cytotoxic activity of this compound is typically reported as an IC₅₀ value, which is the concentration required to inhibit cell growth by 50%. These values can vary significantly based on the cell line and experimental conditions.
| Cell Line | Assay Type | Incubation Time (h) | Reported IC₅₀ (µM) | Reference |
| Example: Human Leukemia (HL-60) | MTT | 48 | ~74 | [21] (Data for Skyrin, a similar compound) |
| Example: Human Pancreatic (MIA-PaCa-2) | MTT | 48 | ~50 | [21] (Data for Skyrin, a similar compound) |
| Example: Human Cervical (HeLa) | Growth Inhibition | 72 | ~21 | [21] (Data for Skyrin, a similar compound) |
| Various Gram+ Bacteria | MIC | N/A | 0.78-50 µg/mL | [3] |
Note: The table includes example data for structurally similar compounds to illustrate format, as a comprehensive list for this compound across multiple cancer cell lines was not available in the search results. Researchers should determine the IC₅₀ for their specific cell line and conditions.
Visualizations
Caption: General workflow for a typical this compound cytotoxicity assay.
Caption: A logical flowchart for troubleshooting inconsistent cytotoxicity data.
Caption: Potential signaling pathway of this compound-induced cytotoxicity.
References
- 1. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticancer potential of Diospyrin and its analogues: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. singlecell.broadinstitute.org [singlecell.broadinstitute.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bsiranosian.com [bsiranosian.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Isodiospyrin for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vivo bioavailability of isodiospyrin. Given the limited publicly available data specific to this compound's pharmacokinetics, some information provided is based on studies of its close analogue, diospyrin, and other poorly soluble naphthoquinones. This is clearly indicated where applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring bis-naphthoquinonoid compound with demonstrated anticancer properties.[1] Its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[2][3][4][5] However, like many natural products, this compound is characterized by poor aqueous solubility, which significantly limits its absorption from the gastrointestinal tract and, consequently, its oral bioavailability.[6] This poses a major challenge for its development as an effective therapeutic agent for in vivo applications.
Q2: What are the primary signaling pathways modulated by this compound and its analogues?
A2: this compound and its analogues, such as diospyrin, have been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include:
-
NF-κB Pathway: Inhibition of this pathway can reduce inflammation and promote apoptosis.
-
MAPK/ERK Pathway: Modulation of this pathway can inhibit cancer cell growth.
-
PI3K/Akt/mTOR Pathway: Interference with this pathway can disrupt cell metabolism and survival signals.
-
Wnt/β-catenin Pathway: Inhibition of this pathway can suppress tumor development and progression.[7]
Q3: What are the main strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of compounds like this compound. The most common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to faster dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can significantly improve its dissolution rate.[8][9][10][11][12]
-
Nanoparticle Formulation: Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve solubility, protect it from degradation, and potentially offer targeted delivery.[13]
-
Co-crystallization: Forming a co-crystal with a highly soluble co-former can enhance the drug's solubility and dissolution properties.[14][15][16]
-
Use of Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane, facilitating drug absorption.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Problem 1: Low and Variable Efficacy in In Vivo Oral Studies
-
Possible Cause: Poor oral bioavailability due to low aqueous solubility and/or rapid metabolism.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of your this compound batch in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).
-
Formulation Enhancement: Consider one of the bioavailability enhancement strategies mentioned in the FAQs. Start with a simpler approach like preparing a solid dispersion before moving to more complex formulations like nanoparticles.
-
Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal absorption barrier and establish a baseline for the compound's activity.
-
Problem 2: Difficulty in Preparing a Stable and Concentrated this compound Solution for Dosing
-
Possible Cause: this compound's inherent hydrophobicity. It is known to be soluble in DMSO.
-
Troubleshooting Steps:
-
Co-solvents: Investigate the use of a co-solvent system. A mixture of DMSO and a biocompatible solvent like polyethylene glycol (PEG) or propylene glycol might be suitable for in vivo studies. Ensure the final concentration of DMSO is within acceptable toxicological limits for the animal model.
-
Solubilizing Excipients: Explore the use of surfactants or cyclodextrins to improve aqueous solubility.
-
Nanosuspension: If a solution is not feasible, a nanosuspension can be a viable alternative for oral or parenteral administration.
-
Problem 3: Inconsistent Results Between Batches of this compound Formulation
-
Possible Cause: Variability in the formulation preparation process, leading to differences in particle size, drug loading, or physical state (crystalline vs. amorphous).
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all parameters in your formulation protocol (e.g., solvent evaporation rate, stirring speed, temperature) are strictly controlled and documented.
-
Thorough Characterization: Characterize each new batch of formulation for key parameters such as particle size distribution, drug content, and physical form (using techniques like DSC or XRD) to ensure consistency.
-
Stability Studies: Assess the stability of your formulation over time under relevant storage conditions.
-
Quantitative Data
Due to the lack of specific pharmacokinetic data for this compound, the following tables present data for the closely related compound diospyrin and general expectations for bioavailability enhancement strategies based on other poorly soluble drugs.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Diospyrin (Analogue) |
| Molecular Formula | C₂₂H₁₄O₆ | C₂₂H₁₄O₆ |
| Molecular Weight | 374.35 g/mol | 374.35 g/mol |
| Aqueous Solubility | Poorly soluble | Poorly soluble |
| LogP (predicted) | ~4.5 | ~4.5 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations (Based on expected improvements for poorly soluble drugs)
| Formulation | Route | Expected Bioavailability (%) | Expected Cmax | Expected Tmax |
| Unformulated this compound | Oral | < 5% | Low and variable | Variable |
| Solid Dispersion | Oral | 10 - 30% | Increased | Shorter |
| Nanoparticle Formulation | Oral | 20 - 50% | Significantly Increased | Shorter/Sustained |
| Intravenous Solution | IV | 100% | High | Immediate |
Note: These values are illustrative and would need to be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Preparation of an this compound-PVP Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a poorly soluble drug.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 (w/w) ratio in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and stirring.
-
Remove the solvent under reduced pressure using a rotary evaporator at 40-50°C.
-
A thin film of the solid dispersion will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
-
-
Characterization:
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure this compound in a relevant buffer (e.g., simulated intestinal fluid).
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of this compound within the dispersion.
-
Powder X-ray Diffraction (PXRD): To verify the absence of crystalline this compound.
-
Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol outlines a straightforward method for encapsulating a hydrophobic drug into polymeric nanoparticles.
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) solution (0.5% w/v in water, as a stabilizer)
-
-
Procedure:
-
Dissolve 10 mg of this compound and 50 mg of PLGA in 2 mL of acetone.
-
Inject this organic solution dropwise into 10 mL of the 0.5% PVA solution under moderate magnetic stirring.
-
An opalescent suspension of nanoparticles will form immediately.
-
Continue stirring for 4-6 hours at room temperature to allow for complete evaporation of the acetone.
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable aqueous buffer or lyophylize for long-term storage (with a cryoprotectant like trehalose).
-
-
Characterization:
-
Particle Size and Zeta Potential: Using Dynamic Light Scattering (DLS).
-
Morphology: Using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: By dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content using HPLC.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Solubility Enhancement Services supplier-Zhejiang Jiuzhou Pharmaceutical Co., Ltd. - CDMO for Innovative Drugs [en.jiuzhoupharma.com]
- 8. Bioavailability and pharmacokinetics of isradipine after oral and intravenous administration: half-life shorter than expected? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrar.org [ijrar.org]
- 11. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. Novel Delivery Strategies for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isodiospyrin and Diospyrin: A Comparative Analysis of Anticancer Potential
A head-to-head comparison of the anticancer activities of isodiospyrin and diospyrin remains a nuanced endeavor within the scientific literature. While one review suggests their activities are comparable, a lack of direct comparative studies with quantitative data, such as IC50 values from the same experimental setups, necessitates a more qualitative and indirect assessment of their potential as anticancer agents. Both naturally occurring bis-naphthoquinones, isolated from plants of the Diospyros genus, have demonstrated cytotoxic effects against a range of cancer cell lines, operating through mechanisms that include the induction of apoptosis and the inhibition of crucial cellular enzymes like topoisomerase.
This guide synthesizes the available preclinical data for this compound and diospyrin, presenting their reported anticancer activities, exploring their mechanisms of action, and providing detailed experimental protocols for key assays to aid researchers in the field of drug development.
Comparative Anticancer Activity: An Indirect Overview
Due to the absence of studies directly comparing the two compounds, the following tables summarize the reported cytotoxic activities of this compound and diospyrin from separate research endeavors. It is important to note that variations in experimental conditions (e.g., cell lines, assay methods, exposure times) across different studies mean that these values are not directly comparable.
Table 1: Reported Anticancer Activity of this compound
| Cell Line | Cancer Type | Reported Activity | Citation |
| HCT-8 | Colon Malignancy | Significant cytotoxicity | [1] |
| COLO-205 | Colon Carcinoma | Significant cytotoxicity | [1] |
| P-388 | Lymphocytic Leukemia | Significant cytotoxicity | [1] |
| KB | Nasopharyngeal Carcinoma | Significant cytotoxicity | [1] |
| HEPA-3B | Hepatoma | Significant cytotoxicity | [1] |
| HeLa | Cervical Carcinoma | Significant cytotoxicity | [1] |
Table 2: Reported Anticancer Activity of Diospyrin and Its Derivatives
| Compound | Cell Line(s) | Cancer Type(s) | IC50/GI50 Value(s) | Citation(s) |
| Diospyrin | - | - | IC50: 47.40 ppm | [1] |
| Diospyrin | HT-29 | Colon Cancer | GI50: 33.90 µM | [2] |
| Diospyrin | HL-60, K-562, MCF-7, HeLa | Leukemia, Breast, Cervical | Least active among derivatives | [3] |
| Diospyrin Diethyl Ether (D7) | HL-60, K-562, MCF-7, HeLa | Leukemia, Breast, Cervical | Most effective derivative | [3] |
| 8-Hydroxydiospyrin | - | - | IC50: 36.91 ppm | [1] |
| Acetylamine derivative of diospyrin | HT-29 | Colon Cancer | GI50: 1.96 µM | [2] |
Mechanism of Action: Targeting Topoisomerase and Inducing Apoptosis
The primary mechanism of anticancer activity for both this compound and diospyrin appears to be the inhibition of DNA topoisomerase, a class of enzymes essential for DNA replication and transcription. However, nuances in their interaction with these enzymes have been reported.
This compound is identified as a novel inhibitor of human DNA topoisomerase I.[4] Its mode of action involves direct binding to the enzyme, which in turn limits the enzyme's access to its DNA substrate.[4] This interaction prevents the relaxation of supercoiled DNA, a critical step in many DNA metabolic processes.
Diospyrin has been shown to inhibit type I DNA topoisomerase of Leishmania donovani.[1] While it also affects mammalian topoisomerases, it reportedly requires higher concentrations to do so.[3] Some studies suggest that diospyrin and its derivatives can also generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.[5] The induction of apoptosis by diospyrin derivatives has been associated with the activation of caspases 3 and 8.[3]
Caption: Proposed mechanisms of anticancer action for this compound and diospyrin.
Experimental Protocols
For researchers investigating the anticancer properties of these or similar compounds, the following are detailed protocols for standard assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and diospyrin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Diospyrin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or diospyrin for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Anticancer potential of Diospyrin and its analogues: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of diospyrin and its derivatives in relation to the generation of reactive oxygen species in tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Isodiospyrin Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic properties of Isodiospyrin and its analogues against various cancer cell lines. The information is compiled from multiple studies to offer a comprehensive overview of their potential as anticancer agents.
This compound, a naturally occurring naphthoquinone, and its synthetic analogues have demonstrated significant cytotoxic effects across a range of cancer cell lines. Studies indicate that the bioactivity of these compounds is comparable to that of its isomer, diospyrin. Modifications to the parent structure have led to the development of analogues with enhanced potency, highlighting the potential of this class of compounds in oncology research.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its analogues is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the available IC50 and GI50 (50% growth inhibition) values for diospyrin and its derivatives, which are structurally related to this compound and show comparable activity, against various human cancer cell lines.
| Compound/Analogue | Cell Line | Cancer Type | IC50/GI50 (µM) |
| Diospyrin | HT-29 | Colon Cancer | 33.90 |
| HCT-116 | Colon Cancer | >50 | |
| SW-620 | Colon Cancer | >50 | |
| MCF-7 | Breast Cancer | >50 | |
| NCI/ADR-RES | Breast Cancer | >50 | |
| A549 | Lung Cancer | >50 | |
| OVCAR-3 | Ovarian Cancer | >50 | |
| PC-3 | Prostate Cancer | >50 | |
| DU-145 | Prostate Cancer | >50 | |
| HeLa | Cervical Cancer | >50 | |
| K-562 | Leukemia | >50 | |
| SR | Leukemia | >50 | |
| UO-31 | Renal Cancer | >50 | |
| Acetylamine derivative of diospyrin | HT-29 | Colon Cancer | 1.96 |
| Diospyrin Diethyl Ether (D7) | HL-60 | Acute Myeloblastic Leukemia | Most effective derivative |
| K-562 | Chronic Myelogenic Leukemia | Qualitative data | |
| MCF-7 | Breast Adenocarcinoma | Qualitative data | |
| HeLa | Cervical Carcinoma | Qualitative data | |
| Amino Acetate Derivative of Diospyrin | EAC | Ehrlich Ascites Carcinoma | Lowest IC50 in vitro |
| 8-Hydroxydiospyrin | - | - | IC50: 36.91 ppm |
| Diospyrin | - | - | IC50: 47.40 ppm |
Note: Specific IC50 values for all analogues across all cell lines are not consistently available in the reviewed literature. The table reflects the most comprehensive data found. The activity of this compound is reported to be comparable to Diospyrin.
This compound itself has shown significant cytotoxicity against HCT-8 (colon), COLO-205 (colon), P-388 (lymphocytic leukemia), KB (nasopharyngeal), HEPA-3B (hepatoma), and HeLa (cervical) cancer cell lines, though specific IC50 values were not detailed in the reviewed sources.[1]
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a commonly used colorimetric method to assess cell viability and cytotoxicity.
MTT Assay Protocol
Objective: To determine the cytotoxic effect of this compound analogues on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analogues dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of complete medium).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in a serum-free medium.
-
After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for about 15 minutes to ensure complete solubilization of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound analogues.
Proposed Signaling Pathway for Cytotoxicity
The cytotoxic effects of this compound analogues are believed to be mediated through multiple mechanisms, including the inhibition of DNA topoisomerase I and the generation of reactive oxygen species (ROS), which can lead to the induction of apoptosis. One of the key apoptotic pathways involves the activation of caspases.
Caption: Proposed signaling pathway for this compound analogue-induced apoptosis.
References
Isodiospyrin: A Comparative Analysis of its Efficacy Against Traditional Chemotherapy Agents in Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodiospyrin, a naturally occurring bis-naphthoquinonoid compound, has garnered significant interest for its potential anticancer properties. This guide provides a comparative analysis of the efficacy of this compound and its derivatives against traditional chemotherapy agents, namely doxorubicin and cisplatin, with a focus on colon cancer cell lines. The information presented herein is intended to support researchers and drug development professionals in evaluating the therapeutic potential of this compound.
Quantitative Efficacy Comparison
The following tables summarize the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound derivatives and traditional chemotherapy agents against various colon cancer cell lines. It is important to note that direct comparative data for this compound on HCT-8 and COLO-205 cell lines was not available in the reviewed literature.
Table 1: Cytotoxicity of this compound Derivatives and Traditional Chemotherapy Agents against Colon Cancer Cell Lines
| Compound | Cell Line | IC50/GI50 (µM) | Treatment Duration |
| Acetylamine derivative of diospyrin | HT-29 | 1.96 (GI50) | Not Specified |
| Diospyrin | HT-29 | 33.90 (GI50) | Not Specified |
| Doxorubicin | HCT-8 | ~10 (IC50) | Not Specified |
| COLO-205 (sensitive) | 2.05 (IC50) | Not Specified | |
| Cisplatin | HCT-8 | 253 µg/ml (~843 µM) (IC50) | Not Specified |
| COLO-205 | 26.7 (IC50) | 72 hours[1] |
Note: The IC50 value for Doxorubicin on HCT-8 cells is an approximation based on graphical data[2]. The IC50 for Cisplatin on HCT-8 was reported in µg/ml and has been converted to µM for comparison[3].
Experimental Protocols
Detailed experimental protocols for the key assays cited in the comparison are provided below. These represent generalized methods, as specific protocols for this compound studies were not available in the reviewed literature.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound, doxorubicin, cisplatin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Signaling Pathway Analysis
This compound is reported to exert its anticancer effects by modulating several key signaling pathways. The following sections describe the general methodologies to investigate these effects and provide visual representations of the pathways.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is crucial in regulating inflammatory responses, cell survival, and proliferation.
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on the NF-κB pathway.
Signaling Pathway Diagram:
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival.
Experimental Workflow:
Caption: Workflow for analyzing this compound's impact on the MAPK/ERK pathway.
Signaling Pathway Diagram:
Caption: Postulated inhibitory sites of this compound in the MAPK/ERK pathway.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.
Experimental Workflow:
Caption: Workflow to determine this compound's effect on the PI3K/Akt/mTOR pathway.
Signaling Pathway Diagram:
Caption: Potential inhibitory targets of this compound in the PI3K/Akt/mTOR pathway.
Conclusion
The available data suggests that this compound and its derivatives possess cytotoxic activity against colon cancer cells. An acetylamine derivative of diospyrin, in particular, has shown potent growth-inhibitory effects on the HT-29 colon cancer cell line.[1] While a direct quantitative comparison with traditional chemotherapy agents on HCT-8 and COLO-205 cell lines is currently limited by the lack of specific IC50 data for this compound, its known mechanisms of action, including the inhibition of key signaling pathways like NF-κB, MAPK/ERK, and PI3K/Akt/mTOR, highlight its potential as a novel anticancer agent. Further research is warranted to elucidate the precise efficacy and mechanisms of this compound in various cancer models to fully assess its therapeutic promise.
References
- 1. Acetylamine derivative of diospyrin, a plant-derived binaphthylquinonoid, inhibits human colon cancer growth in Nod-Scid mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of diospyrin and its derivatives in relation to the generation of reactive oxygen species in tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Interaction of Isodiospyrin with Human Topoisomerase I: A Comparative Guide to a Novel Inhibitor
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Isodiospyrin's binding mechanism to human topoisomerase I (htopo I), contrasted with other established inhibitors. This document compiles available experimental data, details key experimental methodologies, and visualizes the scientific workflows and pathways involved.
This compound, a naturally occurring naphthoquinone, has emerged as a novel inhibitor of human topoisomerase I, an essential enzyme in DNA replication and a key target in cancer therapy.[1][2] Unlike many conventional topoisomerase I inhibitors, this compound presents a unique mechanism of action, binding directly to the enzyme rather than the DNA substrate.[1][2][3] This guide delves into the current understanding of this compound's binding site and compares its inhibitory profile with that of well-characterized topoisomerase I inhibitors.
Comparative Analysis of Topoisomerase I Inhibitors
The following table summarizes the key characteristics of this compound and a selection of alternative topoisomerase I inhibitors.
| Inhibitor | Class | Binding Target | Mechanism of Action | IC50 / Ki |
| This compound | Naphthoquinone | Human Topoisomerase I (enzyme) | Binds directly to htopo I, preventing DNA access; antagonizes camptothecin-induced cleavage; inhibits htopo I kinase activity.[1][2] | Data not available |
| Camptothecin | Quinoline Alkaloid | Topoisomerase I-DNA complex | Interfacial inhibitor; stabilizes the covalent "cleavable complex" between topoisomerase I and DNA, leading to single-strand breaks.[4][5] | ~ 1 µM (cleavage) |
| Topotecan | Camptothecin Analog | Topoisomerase I-DNA complex | Similar to camptothecin, acts as an uncompetitive inhibitor by intercalating at the DNA cleavage site.[4] | Data not available |
| Irinotecan | Camptothecin Analog | Topoisomerase I-DNA complex | Prodrug converted to the active metabolite SN-38, which stabilizes the topoisomerase I-DNA covalent complex.[6][7] | IC50 (SN-38): ~1.2 µM (cleavage) |
| Indenoisoquinolines | Non-camptothecin | Topoisomerase I-DNA complex | Interfacial inhibitors that intercalate into the DNA at the cleavage site, stabilizing the covalent complex.[8][9] | Varies by derivative |
| Indolocarbazoles | Non-camptothecin | Topoisomerase I-DNA complex & htopo I | Can act as both a specific inhibitor trapping the cleavable complex and a non-specific inhibitor by binding to DNA. Also inhibits the kinase activity of topoisomerase I.[10][11] | Varies by derivative |
Deciphering the Binding Site: this compound vs. Alternatives
While the precise amino acid residues constituting the binding site of This compound on human topoisomerase I have not yet been experimentally determined through methods like X-ray crystallography or site-directed mutagenesis, current evidence points to a direct interaction with the enzyme that sterically hinders its access to DNA.[1][2] This mechanism contrasts sharply with that of camptothecins and other non-camptothecin interfacial inhibitors.
Camptothecin and its derivatives , such as topotecan and irinotecan, bind to a transient ternary complex formed by topoisomerase I and DNA.[4][5] X-ray crystallography studies have elegantly shown that these molecules intercalate into the DNA at the site of the enzyme-mediated single-strand break.[4] This binding is stabilized by a network of hydrogen bonds with specific amino acid residues of topoisomerase I, including Arg364, Asp533, and Asn722 , effectively trapping the "cleavable complex" and preventing DNA re-ligation.[4][12]
Indenoisoquinolines and indolocarbazoles also function as interfacial inhibitors, sharing the intercalative binding mode within the topoisomerase I-DNA complex.[8][9] Mutational studies have indicated that resistance to camptothecins, often arising from mutations in residues like Arg364, can confer cross-resistance to these non-camptothecin inhibitors, suggesting an overlapping binding pocket.[13]
The distinct mechanism of this compound, which does not require the formation of the covalent DNA complex for binding, suggests an alternative binding site on the topoisomerase I enzyme. This could be an allosteric site that induces a conformational change, preventing DNA binding, or a site that directly overlaps with the DNA-binding domain of the enzyme.
Experimental Protocols
The identification and characterization of topoisomerase I inhibitors rely on a set of established biochemical assays. Below are detailed methodologies for two key experiments.
DNA Relaxation Assay
This assay assesses the catalytic activity of topoisomerase I in relaxing supercoiled plasmid DNA. Inhibition of this activity is a primary indicator of a potential inhibitor.
Principle: Supercoiled plasmid DNA has a more compact structure and migrates faster in an agarose gel compared to its relaxed circular form. Topoisomerase I relaxes the supercoiled DNA. In the presence of an inhibitor, the relaxation process is hindered, resulting in the persistence of the supercoiled form.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound (e.g., this compound) in a suitable reaction buffer (typically containing Tris-HCl, KCl, MgCl2, and EDTA).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).
-
Visualization: Run the gel until adequate separation of supercoiled and relaxed DNA is achieved. Visualize the DNA bands under UV light. The inhibition is determined by the relative amount of supercoiled DNA remaining compared to the control reaction without the inhibitor.
DNA Cleavage Assay
This assay is used to determine if an inhibitor stabilizes the covalent topoisomerase I-DNA complex, a hallmark of "topoisomerase poisons" like camptothecin.
Principle: Topoisomerase I poisons trap the enzyme covalently bound to the 3' end of the cleaved DNA strand. This covalent complex can be detected by denaturing gel electrophoresis of a radiolabeled DNA substrate.
Protocol:
-
Substrate Preparation: A DNA oligonucleotide is typically end-labeled with a radioactive isotope (e.g., ³²P).
-
Reaction Setup: The radiolabeled DNA substrate is incubated with human topoisomerase I and the test compound in a reaction buffer.
-
Incubation: The reaction is incubated at 37°C to allow for the formation of the cleavable complex.
-
Denaturation and Protein Removal: The reaction is stopped, and the protein is denatured and digested (e.g., with SDS and proteinase K).
-
Polyacrylamide Gel Electrophoresis (PAGE): The DNA fragments are separated on a denaturing polyacrylamide gel.
-
Autoradiography: The gel is dried and exposed to X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA fragments in the presence of the test compound indicates the stabilization of the topoisomerase I-DNA covalent complex.
Visualizing the Scientific Process
To further clarify the experimental and logical frameworks discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for identifying and characterizing topoisomerase I inhibitors.
References
- 1. Irreversible trapping of the DNA-topoisomerase I covalent complex. Affinity labeling of the camptothecin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camptothecin - Wikipedia [en.wikipedia.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Irinotecan - Wikipedia [en.wikipedia.org]
- 8. On the binding of indeno[1,2-c]isoquinolines in the DNA-topoisomerase I cleavage complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Poisoning of topoisomerase I by an antitumor indolocarbazole drug: stabilization of topoisomerase I-DNA covalent complexes and specific inhibition of the protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Human topoisomerase I inhibition: docking camptothecin and derivatives into a structure-based active site model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of camptothecin-resistant mammalian cell lines to evaluate the role of topoisomerase I in the antiproliferative activity of the indolocarbazole, NB-506, and its topoisomerase I binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Study of Isodiospyrin and Other Naphthoquinone Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Isodiospyrin and other prominent naphthoquinone inhibitors. The information is curated from various studies to facilitate a comprehensive understanding of their relative potency and mechanisms of action. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to support data interpretation and future research.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound and other selected naphthoquinone inhibitors has been evaluated across a range of cancer cell lines and key molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic and enzyme-inhibitory effects.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Naphthoquinone Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Citation |
| This compound | HCT-8 | Colon | Data not specified | Not specified | [1] |
| COLO-205 | Colon | Data not specified | Not specified | [1] | |
| P-388 | Lymphocytic Leukemia | Data not specified | Not specified | [1] | |
| KB | Nasopharyngeal Carcinoma | Data not specified | Not specified | [1] | |
| HEPA-3B | Hepatoma | Data not specified | Not specified | [1] | |
| HeLa | Cervical Carcinoma | Data not specified | Not specified | [1] | |
| Diospyrin | EAC | Ehrlich Ascites Carcinoma | > D2, D7 | In vivo | [2] |
| MCF-7 | Breast | > D2, D7 | Not specified | [2] | |
| HeLa | Cervical Carcinoma | Data not specified | Not specified | [3] | |
| K-562 | Chronic Myelogenous Leukemia | Data not specified | Not specified | [3] | |
| HL-60 | Promyelocytic Leukemia | Data not specified | Not specified | [3] | |
| Plumbagin | A549 | Non-small Cell Lung | 10.3 | 12 hours | [4][5] |
| H292 | Non-small Cell Lung | 7.3 | 12 hours | [4][5] | |
| H460 | Non-small Cell Lung | 6.1 | 12 hours | [4][5] | |
| HPAF-II | Pancreatic | 1.33 µg/mL | 72 hours | [6] | |
| AsPC-1 | Pancreatic | 0.98 µg/mL | 72 hours | [6] | |
| MG-63 | Osteosarcoma | 15.9 µg/mL | Not specified | [7] | |
| β-Lapachone | HeLa | Cervical | 8.87 | 48 hours | [8] |
| ACP02 | Gastric Adenocarcinoma | 3.0 µg/mL | Not specified | [9] | |
| MCF-7 | Breast | 2.2 µg/mL | Not specified | [9] | |
| HCT116 | Colon | 1.9 µg/mL | Not specified | [9] | |
| HEPG2 | Liver | 1.8 µg/mL | Not specified | [9] | |
| WHCO1 | Oesophageal | 1.6 - 11.7 | Not specified | [10] | |
| Shikonin | A549 | Lung Adenocarcinoma | ~1-2 | 48 hours | [11] |
| MDA-MB-231 | Triple-negative Breast | ~1-2 | 48 hours | [11] | |
| PANC-1 | Pancreatic | ~1-2 | 48 hours | [11] | |
| U2OS | Osteosarcoma | ~1-2 | 48 hours | [11] | |
| Cal78 | Chondrosarcoma | 1.5 | 24 hours | [12] | |
| SW-1353 | Chondrosarcoma | 1.1 | 24 hours | [12] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Table 2: Comparative Inhibition of DNA Topoisomerases and DNA Gyrase
| Naphthoquinone Inhibitor | Target Enzyme | Organism | IC50 (µM) | Citation |
| This compound | DNA Topoisomerase I | Human | Inhibitor, no IC50 specified | [1] |
| Diospyrin | DNA Gyrase | M. tuberculosis | ~15 | [13] |
| DNA Gyrase | E. coli | 4 | [13] | |
| DNA Gyrase | S. aureus | 8 | [13] | |
| 7-methyljuglone | DNA Gyrase | M. tuberculosis | ~30 | [13] |
| DNA Gyrase | E. coli | 30 | [13] | |
| DNA Gyrase | S. aureus | 60 | [13] | |
| TU100 (novel naphthoquinone) | Topoisomerase I / II | Human | Effective inhibitor, no IC50 specified | [14] |
| Shikonin & derivatives | Topoisomerase I | Not specified | Potent inhibitors | [15] |
Key Signaling Pathways and Mechanisms of Action
Naphthoquinone inhibitors exert their biological effects through the modulation of multiple cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.
Caption: Major signaling pathways modulated by select naphthoquinone inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key experimental assays are provided below.
Experimental Workflow: Naphthoquinone Inhibitor Screening
The following diagram outlines a general workflow for the screening and characterization of naphthoquinone inhibitors.
Caption: A generalized experimental workflow for inhibitor screening.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the naphthoquinone inhibitors and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
DNA Topoisomerase I Relaxation Assay
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled DNA by topoisomerase I.
Principle: DNA topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break. In an agarose gel, supercoiled DNA migrates faster than its relaxed counterpart. An effective inhibitor will prevent this relaxation, resulting in the persistence of the faster-migrating supercoiled DNA band.
Procedure:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, assay buffer, and the test naphthoquinone inhibitor at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is indicated by the presence of the supercoiled DNA band.
DNA Gyrase Supercoiling Assay
This assay assesses the ability of an inhibitor to block the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.
Principle: DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA. This activity can be monitored by the change in the electrophoretic mobility of a relaxed plasmid DNA substrate. Inhibitors of DNA gyrase will prevent this supercoiling, leaving the DNA in its relaxed state.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA, assay buffer, ATP, and the naphthoquinone inhibitor at various concentrations.
-
Enzyme Addition: Add DNA gyrase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a stop buffer.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers by electrophoresis on an agarose gel.
-
Visualization: Stain the gel and visualize the DNA bands. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.
References
- 1. Anticancer potential of Diospyrin and its analogues: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of diospyrin and its derivatives in relation to the generation of reactive oxygen species in tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plumbagin from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plumbagin from Plumbago Zeylanica L Induces Apoptosis in Human Non-small Cell Lung Cancer Cell Lines through NFkB Inactivation [journal.waocp.org]
- 6. Synergistic Anticancer Activity of Plumbagin and Xanthohumol Combination on Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plumbagin shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Naphthoquinone Diospyrin Is an Inhibitor of DNA Gyrase with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase I/II inhibition by a novel naphthoquinone containing a modified anthracycline ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of topoisomerase I by naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings on Isodiospyrin's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mode of action of Isodiospyrin, a naturally occurring naphthoquinone, with established anticancer agents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on presenting the known mechanistic details and provides the experimental frameworks required to generate comparative data.
Executive Summary
This compound, a dimeric naphthoquinone isolated from plants of the Diospyros genus, has demonstrated cytotoxic effects against various cancer cell lines.[1] Its primary mode of action is the inhibition of human DNA topoisomerase I.[2][3] Unlike conventional topoisomerase I poisons such as Camptothecin, this compound does not stabilize the enzyme-DNA covalent complex but is believed to bind directly to the enzyme, thereby preventing its interaction with DNA.[3] Furthermore, this compound and its parent compound, Diospyrin, are known to induce apoptosis, a programmed cell death pathway critical for cancer therapy. This apoptotic induction is mediated, at least in part, through the activation of caspase-3 and caspase-8. The anticancer activities of Diospyrin and its analogues have also been linked to the modulation of key signaling pathways, including NF-κB, MAPK/ERK, and Wnt/β-catenin.[1]
This guide will delve into the experimental methodologies required to replicate and quantify these key findings, providing a framework for direct comparison with well-characterized anticancer drugs, Camptothecin and Doxorubicin.
Data Presentation: Comparative Cytotoxicity
| Cell Line | This compound IC50 (µM) | Camptothecin IC50 (µM) | Doxorubicin IC50 (µM) |
| HCT-8 (Colon) | Data not available | Data not available | Data not available |
| COLO-205 (Colon) | Data not available | Data not available | ~7.01[5] |
| P-388 (Leukemia) | Data not available | Data not available | Data not available |
| KB (Nasopharyngeal) | Data not available | Data not available | Data not available |
| HEPA-3B (Hepatoma) | Data not available | Data not available | Data not available |
| HeLa (Cervical) | Data not available | Data not available | ~2.9[3] |
| A549 (Lung) | Data not available | Data not available | > 20[3] |
| MCF-7 (Breast) | Data not available | ~0.089 | ~2.5[3] |
Experimental Protocols
To facilitate the replication of key findings and the generation of comparative data for this compound, detailed experimental protocols are provided below.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Camptothecin, and Doxorubicin for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability versus the drug concentration and fitting the data to a sigmoidal dose-response curve.
DNA Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x Topoisomerase I assay buffer, 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound or Camptothecin.
-
Enzyme Addition: Add 1 unit of human DNA topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled and relaxed DNA will migrate at different rates.
-
Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition.
Apoptosis Assessment (Caspase-3/8 Activity Assay)
This fluorometric assay measures the activity of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment: Treat cells with this compound, Camptothecin, or Doxorubicin at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.
-
Substrate Addition: Add the caspase-3 (DEVD-AFC) or caspase-8 (IETD-AFC) fluorogenic substrate to the cell lysates.
-
Incubation: Incubate the reactions at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the cleaved fluorophore (e.g., AFC).
-
Data Analysis: Quantify the caspase activity relative to an untreated control.
Signaling Pathway Analysis (Western Blotting)
Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the NF-κB, MAPK/ERK, and Wnt/β-catenin signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total p65, phospho-ERK1/2, total ERK1/2, β-catenin, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Anticancer potential of Diospyrin and its analogues: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpinoid c analog inhibits angiogenesis and induces apoptosis in COLO205 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Isodiospyrin
Essential Safety and Handling Guide for Isodiospyrin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
This compound is a natural dimeric naphthoquinone that acts as a human DNA topoisomerase I inhibitor and has shown anticancer, antibacterial, and antifungal activities.[1] Due to its hazardous properties, strict adherence to safety protocols is mandatory.
Hazard Identification and Classification
This compound presents several health hazards. According to safety data sheets, it is classified as:
-
Acute oral toxicity : Harmful or toxic if swallowed.[2]
-
Skin corrosion/irritation : Causes skin irritation.[2]
-
Serious eye damage/eye irritation : Causes serious eye irritation.[2]
-
Specific target organ toxicity (single exposure) : May cause respiratory irritation.[2]
-
Germ cell mutagenicity : May cause genetic defects.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 20175-84-2 | MedchemExpress |
| Melting Point | 65 - 70 °C (149 - 158 °F) | Sigma-Aldrich |
| Boiling Point | 467 °C (873 °F) | Sigma-Aldrich |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following PPE must be worn at all times when handling the compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for short-term protection.[3] For extended handling, consult the glove manufacturer's resistance guide. Two pairs of chemotherapy gloves may be required for handling antineoplastic hazardous drugs.[4] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z.87.1 standards. |
| Face shield | Required when there is a risk of splashing or aerosol generation.[3] | |
| Body Protection | Laboratory coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[3] Gowns shown to be resistant to hazardous drug permeability are required when handling injectable antineoplastic agents.[4] |
| Respiratory Protection | NIOSH-approved respirator | Required if working outside of a certified chemical fume hood or if aerosolization is possible. Use should be based on an institutional risk assessment. |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot. |
Operational and Handling Protocols
Adherence to the following step-by-step procedures is mandatory to ensure a safe laboratory environment.
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area. Use of a certified chemical fume hood is strongly recommended to avoid inhalation of dust or aerosols.[2]
Safe Handling Practices
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS).
-
Dispensing : Avoid creating dust. If weighing the solid form, do so in a fume hood or a ventilated balance enclosure.
-
Preventing Contact : Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or spray.[2]
-
Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Contaminated work clothing should not be allowed out of the workplace.[5]
Storage
-
Store in a tightly sealed container in a cool, well-ventilated area.[2]
-
Recommended storage temperature is 4°C, protected from direct sunlight and sources of ignition.[2]
-
For stock solutions, store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
-
Store in a locked-up location.[2]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[2] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[2] If skin irritation or a rash occurs, get medical advice.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth.[2] Do NOT induce vomiting. Immediately call a poison center or doctor. |
Spill Response
-
Evacuate non-essential personnel from the area.
-
Wear full PPE, including respiratory protection.
-
Contain the spill to prevent it from entering drains or waterways.[2]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[2] For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.
-
Place the spilled material and cleanup supplies into a sealed, labeled container for proper disposal.
-
Decontaminate the spill area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection : Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Container Sealing : Ensure the waste container is tightly sealed to prevent leakage.
-
Disposal : Dispose of the contents and the container through a licensed professional waste disposal service.[2] Do not dispose of it down the drain or in regular trash.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
